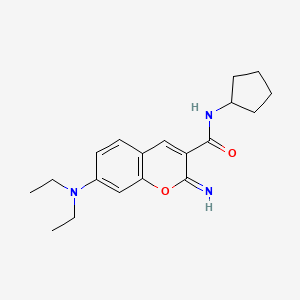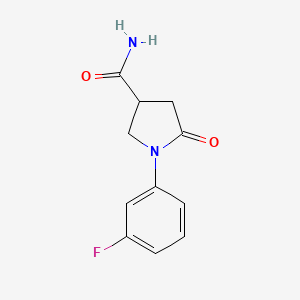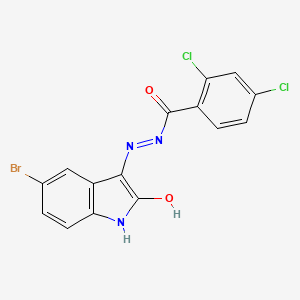
N-cyclopentyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide, also known as CERC-501, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of small molecules known as kappa opioid receptor antagonists, which have been shown to have promising therapeutic effects in a variety of conditions.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is based on its ability to block the kappa opioid receptor. This receptor is involved in the regulation of a variety of physiological processes, including pain perception, stress response, and reward pathways. By blocking this receptor, this compound may be able to modulate these processes and produce therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to produce a variety of biochemical and physiological effects. One of the most notable effects is its ability to reduce drug-seeking behavior in animal models of addiction. It has also been shown to reduce stress-induced reinstatement of drug-seeking behavior. In addition, this compound has been shown to produce analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-cyclopentyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is its high selectivity for the kappa opioid receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of this compound is its relatively low potency, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide. One potential direction is the development of more potent analogs of this compound. Another potential direction is the investigation of its therapeutic potential in other conditions, such as anxiety and depression. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of N-cyclopentyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is a complex process that involves several steps. The first step is the preparation of the starting material, which is 7-amino-2H-chromene-3-carboxylic acid. The next step involves the protection of the amino group with a suitable protecting group. This is followed by the reaction of the protected amino acid with cyclopentyl magnesium bromide to give the corresponding cyclopentyl amide. The final step involves the removal of the protecting group and the introduction of the diethylamino group to give the final product, this compound.
Aplicaciones Científicas De Investigación
N-cyclopentyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of conditions. One of the most promising applications of this compound is in the treatment of addiction and substance abuse disorders. It has been shown to have a high affinity for the kappa opioid receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking this receptor, this compound may be able to reduce the reinforcing effects of drugs of abuse and help individuals overcome addiction.
Propiedades
IUPAC Name |
N-cyclopentyl-7-(diethylamino)-2-iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-3-22(4-2)15-10-9-13-11-16(18(20)24-17(13)12-15)19(23)21-14-7-5-6-8-14/h9-12,14,20H,3-8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYKIIKNSGKOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126359.png)

![4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6126376.png)

![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6126386.png)
![3-{[(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6126394.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]methanesulfonohydrazide](/img/structure/B6126397.png)
![(2E)-N-{[7-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B6126403.png)

![4-benzyl-3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6126412.png)

![5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6126418.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-furamide](/img/structure/B6126429.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B6126438.png)
